(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C22H18N4O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-2-(3-methylphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18N4O2S/c1-3-11-25-16-10-5-4-9-15(16)17(20(25)27)18-21(28)26-22(29-18)23-19(24-26)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3/b18-17- |
InChI Key |
GZBCFOKRPITPEC-ZCXUNETKSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one, also known by its CAS number 618854-40-3, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its anticancer potential and other pharmacological effects.
- Molecular Formula : C23H20N4O2S
- Molar Mass : 416.5 g/mol
- CAS Number : 618854-40-3
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the formation of the thiazolo[3,2-b][1,2,4]triazole scaffold. Recent studies have utilized various synthetic methods to yield derivatives with improved biological activity. For instance, a study synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer properties against various cancer cell lines using the NCI 60 cell line screen .
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer activity. In vitro studies have shown that certain derivatives possess excellent activity against cancer cell lines at concentrations as low as 10 μM without causing toxicity to normal cells . A structure-activity relationship (SAR) analysis highlighted specific substituents that enhance anticancer efficacy.
Other Pharmacological Activities
The biological activities of this compound extend beyond anticancer effects:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation through inhibition of COX enzymes .
- Antimicrobial : Some derivatives demonstrated antimicrobial activity against bacterial and fungal strains, making them potential candidates for treating infections .
- Analgesic : The analgesic properties were also noted in several studies that explored the pain-relieving effects of these compounds .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the thiazolo-triazole scaffold can significantly affect biological activity. For instance:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit promising antimicrobial activities. For instance, derivatives similar to (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one have shown effectiveness against various bacterial strains. Studies have reported broad-spectrum antibacterial activity against pathogens such as Mycobacterium smegmatis and certain strains of Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of indole and thiazole rings. Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of specific substituents can enhance these activities.
Anti-inflammatory Effects
Compounds with similar chemical frameworks have also been studied for their anti-inflammatory effects. Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . This activity positions such compounds as potential candidates for developing anti-inflammatory medications.
Study on Antimicrobial Activity
A study evaluating a series of thiazolo[3,2-b][1,2,4]triazine derivatives found that certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin . This highlights the potential for this compound in treating resistant bacterial infections.
Study on Anticancer Activity
Another study focused on the anticancer properties of triazole derivatives showed that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The results indicated that compounds with indole structures could effectively disrupt cancer cell metabolism . This suggests that this compound might similarly exhibit pronounced anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several analogs, differing in substituents, alkyl chain length, and aromatic group modifications. Below is a detailed comparison based on evidence from peer-reviewed data and synthetic derivatives.
Structural and Physicochemical Properties
Key Observations:
- Aromatic Substitutions : The 3-methylphenyl group in the target compound offers moderate steric bulk, whereas 3,4-dimethoxyphenyl () or 4-methoxyphenyl () groups increase electron density and solubility .
- Functional Groups : Polar groups like acetamide () or fluorobenzyl () can modulate solubility and binding interactions with biological targets .
Anticancer Potential:
- highlights that indole-thiazole-triazole hybrids exhibit moderate to high anticancer activity against breast carcinoma (MCF-7) cells. The propyl chain in the target compound may optimize lipophilicity for enhanced cellular uptake compared to shorter chains (e.g., methyl in ) .
- Electron-Donating Groups : Methoxy-substituted analogs () could improve interactions with polar residues in enzyme active sites, though excessive bulk may reduce efficacy .
Antibacterial Activity:
- pylori in ) .
Stereochemical Considerations:
- The Z-configuration in the target compound ensures proper spatial alignment of the indole and thiazolo-triazole moieties, critical for target binding. E-isomers or puckered conformations (as discussed in ) may exhibit reduced activity .
Preparation Methods
One-Pot Cyclization and Coupling
A regioselective one-pot approach (Table 1) enables simultaneous formation of the thiazolo-triazole core and subsequent coupling with the indole precursor.
Mechanism :
-
Cyclization : α-Bromo diketones react with 1,2,4-triazoles under acidic conditions to form the thiazolo-triazole ring. Steric and electronic factors favor regioselectivity for the 5-position.
-
Coupling : The indol-2-one is alkylated with propyl iodide or bromide, followed by condensation with the thiazolo-triazole intermediate via a nucleophilic addition-elimination mechanism.
Pd-Catalyzed Sonogashira Coupling
For derivatives requiring terminal alkyne functionality, Pd-catalyzed reactions offer versatility (Table 2).
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodination of thiazolo-triazole | I₂, Pd(OAc)₂, DMF, 70°C, 6 h | 80–90% | |
| Coupling with propargyl indol-2-one | Pd(PPh₃)₂Cl₂, CuI, DMF, 70°C, 12 h | 70–85% |
Advantages :
Eschenmoser Coupling for Indole Functionalization
This method focuses on the indole-2-one moiety, using thioacetamides and bromooxindoles (Table 3).
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation of indol-2-one | Propyl bromide, K₂CO₃, DMF, 60°C, 4 h | 85–90% | |
| Condensation with thiazolo-triazole | Eschenmoser coupling, TEA, DMF, rt, 5–12 h | 70–85% |
Key Insight :
-
Z-Selectivity*: Achieved via steric hindrance from the propyl group and electronic effects of the thiazolo-triazole.
Critical Reaction Parameters
Solvent and Temperature Optimization
Q & A
Q. How can in silico toxicity profiling guide further development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
